p-Methoxybenzylidene-cyclohexyl-amine
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Overview
Description
p-Methoxybenzylidene-cyclohexyl-amine: is an organic compound with the molecular formula C₁₄H₁₉NO It is characterized by the presence of a methoxy group attached to a benzylidene moiety, which is further linked to a cyclohexyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene-cyclohexyl-amine typically involves the condensation reaction between p-methoxybenzaldehyde and cyclohexylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: p-Methoxybenzylidene-cyclohexyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Conversion to p-methoxybenzyl-cyclohexyl-amine.
Substitution: Derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry: p-Methoxybenzylidene-cyclohexyl-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of p-Methoxybenzylidene-cyclohexyl-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration. The methoxy group and the imine moiety play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar in structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the benzylidene moiety.
Phenethylamine: Shares the phenyl group but differs in the side chain structure.
Uniqueness: p-Methoxybenzylidene-cyclohexyl-amine is unique due to the presence of both the methoxybenzylidene and cyclohexyl-amine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
56644-00-9 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H19NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
XCASJAIZRKXHGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2CCCCC2 |
Origin of Product |
United States |
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